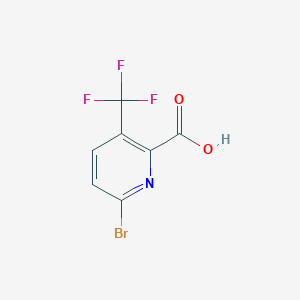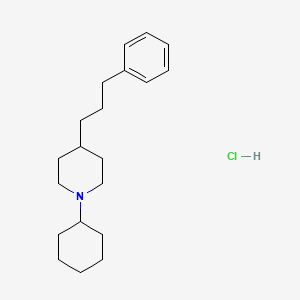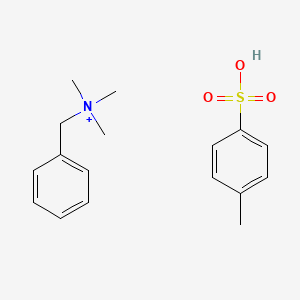
Sceptrin dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sceptrin dihydrochloride is a marine natural product isolated from the sea sponge Agelas sceptrum. It is a bromopyrrole alkaloid known for its antimicrobial properties, specifically against Gram-negative bacteria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sceptrin dihydrochloride involves a biomimetic approach that mimics the natural biosynthesis of the compound. The key step in the synthesis is a single-electron transfer (SET)-promoted [2 + 2] cycloaddition to form the cyclobutane core skeleton . This method has been used to synthesize racemic sceptrin as well as its brominated derivatives, bromosceptrin and dibromosceptrin .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthetic routes developed in research laboratories provide a foundation for potential industrial applications. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Sceptrin dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the bromopyrrole moiety.
Substitution: Halogen substitution reactions are common, leading to the formation of brominated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include bromosceptrin and dibromosceptrin, which have been synthesized and studied for their unique properties .
Wissenschaftliche Forschungsanwendungen
Sceptrin dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying marine natural products and their synthetic analogs.
Wirkmechanismus
Sceptrin dihydrochloride exerts its antimicrobial effects by disrupting the cell membranes of both prokaryotic and eukaryotic cells . It binds to monomeric actin, inhibiting its polymerization and thereby affecting cell motility . Additionally, sceptrin induces the formation of spheroplasts in bacteria, which may reflect a cell wall effect subsequent to membrane damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ageliferin: Another bromopyrrole alkaloid isolated from marine sponges, known for its antimicrobial properties.
Nakamuric Acid: A structurally related compound that shares the cyclobutane core skeleton.
Uniqueness
Sceptrin dihydrochloride is unique due to its specific mechanism of action involving actin polymerization inhibition and its ability to form stable complexes with metal ions, enhancing its antimicrobial activity . Its distinct structure and properties set it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C22H25BrN10O2 |
|---|---|
Molekulargewicht |
541.4 g/mol |
IUPAC-Name |
N-[[2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H25BrN10O2/c23-10-4-14(27-5-10)20(35)29-7-12-11(6-28-19(34)13-2-1-3-26-13)17(15-8-30-21(24)32-15)18(12)16-9-31-22(25)33-16/h1-5,8-9,11-12,17-18,26-27H,6-7H2,(H,28,34)(H,29,35)(H3,24,30,32)(H3,25,31,33) |
InChI-Schlüssel |
OHXDZYOSEDUXGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one](/img/structure/B12336588.png)






![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
